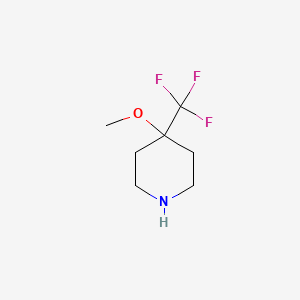

4-Methoxy-4-(trifluoromethyl)piperidine

Description

Properties

IUPAC Name |

4-methoxy-4-(trifluoromethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3NO/c1-12-6(7(8,9)10)2-4-11-5-3-6/h11H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QANLUEMLYOYQIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCNCC1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Methoxy-4-(trifluoromethyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a proposed synthetic route and detailed characterization of 4-Methoxy-4-(trifluoromethyl)piperidine, a novel fluorinated piperidine derivative with potential applications in medicinal chemistry and drug discovery. The trifluoromethyl group is a key structural motif in many pharmaceuticals due to its ability to enhance metabolic stability, binding affinity, and lipophilicity. The strategic placement of a methoxy group at the C4 position alongside a trifluoromethyl group can further modulate the molecule's physicochemical properties.

Proposed Synthetic Strategy: A Multi-step Approach

The synthesis of 4-Methoxy-4-(trifluoromethyl)piperidine can be efficiently achieved through a four-step sequence commencing with a commercially available N-protected 4-piperidone. The selection of a suitable protecting group for the piperidine nitrogen is crucial to ensure compatibility with the subsequent reaction conditions. The tert-butyloxycarbonyl (Boc) group is an excellent candidate due to its stability under the planned reaction conditions and its straightforward removal.

The proposed synthetic pathway is as follows:

-

N-Boc Protection of 4-Piperidone: While N-Boc-4-piperidone is commercially available, this initial step would involve the protection of 4-piperidone if starting from the unprotected precursor.

-

Nucleophilic Trifluoromethylation: The key trifluoromethyl group is introduced via a nucleophilic addition to the ketone of N-Boc-4-piperidone. The Ruppert-Prakash reagent (TMSCF3) is a widely used and effective source of the trifluoromethyl anion for this transformation.

-

O-Methylation of the Tertiary Alcohol: The resulting tertiary alcohol is then methylated. This step requires careful selection of a methylating agent to avoid potential side reactions such as elimination.

-

N-Boc Deprotection: The final step involves the removal of the Boc protecting group under acidic conditions to yield the target compound, 4-Methoxy-4-(trifluoromethyl)piperidine, typically as a salt.

Detailed Experimental Protocols

Step 1: Synthesis of N-Boc-4-hydroxy-4-(trifluoromethyl)piperidine

This procedure details the nucleophilic trifluoromethylation of N-Boc-4-piperidone using the Ruppert-Prakash reagent.

Materials:

-

N-Boc-4-piperidone

-

(Trifluoromethyl)trimethylsilane (TMSCF3)

-

Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To a stirred solution of N-Boc-4-piperidone in anhydrous THF at 0 °C under a nitrogen atmosphere, add TMSCF3.

-

Slowly add the TBAF solution dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel.

Step 2: Synthesis of N-Boc-4-methoxy-4-(trifluoromethyl)piperidine

This protocol describes the O-methylation of the tertiary alcohol.

Materials:

-

N-Boc-4-hydroxy-4-(trifluoromethyl)piperidine

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH3I)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To a stirred suspension of NaH in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of N-Boc-4-hydroxy-4-(trifluoromethyl)piperidine in anhydrous THF dropwise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add methyl iodide dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction with saturated aqueous NaHCO3.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel.

Step 3: Synthesis of 4-Methoxy-4-(trifluoromethyl)piperidine

This final step involves the deprotection of the N-Boc group.

Materials:

-

N-Boc-4-methoxy-4-(trifluoromethyl)piperidine

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Dichloromethane (DCM)

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Dissolve N-Boc-4-methoxy-4-(trifluoromethyl)piperidine in DCM.

-

Add an excess of TFA or a solution of HCl in dioxane.

-

Stir the reaction mixture at room temperature for 1-4 hours.[1][2]

-

Monitor the reaction progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

To obtain the free base, dissolve the residue in water and basify with saturated aqueous NaHCO3.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.

-

Concentrate the filtrate under reduced pressure to yield the final product, 4-Methoxy-4-(trifluoromethyl)piperidine.

Purification and Characterization

The final compound should be purified by an appropriate method, such as distillation or crystallization of a salt form, to achieve high purity. The structure and identity of 4-Methoxy-4-(trifluoromethyl)piperidine must be confirmed by a combination of spectroscopic techniques.[3]

Expected Spectroscopic Data

The following table summarizes the anticipated NMR and mass spectrometry data for 4-Methoxy-4-(trifluoromethyl)piperidine.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methoxy protons (singlet, ~3.5 ppm), and the piperidine ring protons (multiplets, ~2.8-3.2 ppm and ~1.8-2.2 ppm). The exact chemical shifts and coupling patterns will depend on the solvent and the conformation of the ring. |

| ¹³C NMR | A quartet for the trifluoromethyl carbon (~124 ppm, J ≈ 280-290 Hz), a signal for the quaternary carbon attached to the CF3 and OCH3 groups, a signal for the methoxy carbon (~50 ppm), and signals for the piperidine ring carbons. |

| ¹⁹F NMR | A singlet for the trifluoromethyl group, with a chemical shift characteristic of aliphatic trifluoromethyl groups. |

| Mass Spec (EI) | The molecular ion peak (M+) and characteristic fragmentation patterns, including the loss of a methyl group and a methoxy group. |

| IR Spectroscopy | C-H stretching vibrations for the aliphatic and methoxy groups, C-O stretching for the ether linkage, and strong C-F stretching bands characteristic of the trifluoromethyl group.[4] |

Conclusion

This technical guide outlines a robust and logical synthetic strategy for the preparation of 4-Methoxy-4-(trifluoromethyl)piperidine. The proposed multi-step synthesis is based on well-established chemical transformations and utilizes readily available starting materials. The detailed protocols and characterization data provided herein will be a valuable resource for researchers and scientists in the field of medicinal chemistry and drug development, enabling the synthesis and further investigation of this and related novel fluorinated piperidine scaffolds.

References

-

Journal of Organic and Pharmaceutical Chemistry. (2021). The preparative synthetic approach to 4-(trifluoromethoxy)piperidine and 4-(trifluoromethoxymethyl)piperidine. [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-phenyl-4(p-trifluoromethylphenoxy)piperidine. Retrieved from [Link]

-

DEA.gov. (n.d.). 4-Methoxyphencyclidine: An Analytical Profile. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4‐methoxy‐4‐phenylpiperidine and 4‐fluoro‐4‐phenylpiperidine. Retrieved from [Link]

- Google Patents. (n.d.). CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine.

-

American Chemical Society. (2026). Ring Constraint Strategy Enabled Cycloaddition of Oxazolones and Alkenes via Photoinduced Energy Transfer. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-(Trifluoromethyl)piperidine. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). FT-IR, FT-Raman and DFT quantum chemical study on the molecular conformation, vibrational and electronic transitions of 1-(m-(trifluoromethyl)phenyl)piperazine. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (2r,3s,4r,5s)-N-(4-Fluorophenyl)-3,4,5-Trihydroxy-2-(Hydroxymethyl)piperidine-1-Carbothioamide. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic route for the synthesis of trifluoromethyl containing piperidines. Retrieved from [Link]

- Google Patents. (n.d.). CN107406386B - Process for the production of 1-(4-hydroxyphenyl)-4-(4-trifluoromethoxyphenoxy)piperidine or a salt thereof.

-

FULIR. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Piperazine, 1-[3-(trifluoromethyl)phenyl]-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methylation and uracil interference assays for analysis of protein-DNA interactions. PubMed. Retrieved from [Link]

-

ACS Publications. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-(4-Methoxy-phenoxymethyl)-piperidine. PubChem Compound Database. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 4-methoxy-4-(trifluoromethyl)piperidine hydrochloride. Retrieved from [Link]

-

AWS. (n.d.). Supporting Information. Retrieved from [Link]

-

ResearchGate. (2025). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Retrieved from [Link]

Sources

- 1. N-Boc-4-(4-Toluenesulfonyloxymethyl)piperidine | 166815-96-9 | Benchchem [benchchem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. The preparative synthetic approach to 4-(trifluoromethoxy)piperidine and 4-(trifluoromethoxymethyl)piperidine | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 4. FT-IR, FT-Raman and DFT quantum chemical study on the molecular conformation, vibrational and electronic transitions of 1-(m-(trifluoromethyl)phenyl)piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

Comprehensive Spectroscopic Profiling of 4-Methoxy-4-(trifluoromethyl)piperidine

The following technical guide details the spectroscopic characterization of 4-Methoxy-4-(trifluoromethyl)piperidine , a specialized fluorinated heterocycle used in medicinal chemistry to modulate pKa and metabolic stability.

Executive Summary

-

Compound Name: 4-Methoxy-4-(trifluoromethyl)piperidine

-

CAS Number: 1332886-70-0 (HCl Salt)

-

Molecular Formula: C

H -

Molecular Weight: 183.17 g/mol (Free Base)[1]

-

Key Structural Feature: Geminal trifluoromethyl and methoxy substitution at the C4 position, creating a sterically demanding and electronically unique quaternary center.

This guide serves as a reference for the identification and quality control of this motif, synthesizing data from standard chemometric principles and analogous fluorinated piperidine scaffolds.

Structural Analysis & Synthetic Context

The geminal arrangement of a trifluoromethyl group (-CF

Synthesis & Impurity Logic

Understanding the synthesis is critical for interpreting the mass spectrum and identifying potential impurities. The standard route involves nucleophilic trifluoromethylation of N-protected 4-piperidone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Setup

-

Solvent: CDCl

(for free base) or DMSO-d -

Reference: TMS (

0.00 ppm) or residual solvent peak.[1]

A.

H NMR (Proton)

The symmetry of the piperidine ring simplifies the spectrum, but the chair conformation can induce axial/equatorial splitting if the ring flip is slow on the NMR timescale.

| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| OMe | 3.35 - 3.45 | Singlet (s) | 3H | Characteristic methoxy singlet. Slightly downfield due to geminal CF |

| H-2, H-6 | 2.90 - 3.10 | Multiplet (m) | 4H | |

| H-3, H-5 | 1.75 - 1.95 | Multiplet (m) | 4H | |

| NH | 1.80 - 2.20 | Broad (br s) | 1H | Exchangeable. Shifts to >8.5 ppm as broad singlets (NH |

Analyst Note: In the HCl salt, the H-2/H-6 protons often appear as two distinct sets of peaks (axial vs. equatorial) if the nitrogen inversion is locked, or a broadened average signal.

B.

C NMR (Carbon-13)

The presence of the -CF

| Carbon | Shift ( | Coupling ( | Multiplicity | Interpretation |

| -CF | 124.0 - 128.0 | ~285 Hz | Quartet ( | Diagnostic signal. High intensity coupling. |

| C-4 | 76.0 - 80.0 | ~28 Hz | Quartet ( | Quaternary carbon. Deshielded by OMe and CF |

| OMe | 52.0 - 54.0 | < 2 Hz | Singlet/Broad | Methoxy carbon.[1] |

| C-2, C-6 | 42.0 - 44.0 | ~2-3 Hz | Singlet/Doublet | |

| C-3, C-5 | 28.0 - 30.0 | ~0 Hz | Singlet |

C.

F NMR (Fluorine)

This is the cleanest method for purity assessment.

-

Shift: -78.0 to -82.0 ppm (Relative to CFCl

).[2] -

Signal: Typically a sharp singlet.[1] If high-resolution, may show fine triplet splitting (

) from the H-3/H-5 protons.

Mass Spectrometry (MS) & Fragmentation

Ionization Mode: ESI+ (Electrospray)

-

Molecular Ion: [M+H]

= 184.1 (Calculated for C -

Salt Form: The HCl salt will dissociate, showing the free base cation at m/z 184.1.

Fragmentation Pattern (EI/CID)

The fragmentation is driven by alpha-cleavage and loss of the labile substituents at the quaternary center.

Infrared (IR) Spectroscopy

-

N-H Stretch: 3300–3500 cm

(Weak/Broad). In the HCl salt, this becomes a broad "ammonium band" spanning 2800–3200 cm -

C-H Stretch: 2850–2950 cm

(Aliphatic). -

C-F Stretch: 1100–1300 cm

. Look for two strong bands in this region (symmetric and asymmetric stretches), which are the dominant features of the fingerprint region. -

C-O Stretch: ~1100–1150 cm

(Often overlaps with C-F bands).

References

- General 19F NMR Shifts: Dolbier, W. R. Guide to Fluorine NMR for Organic Chemists. Wiley, 2009.

-

Piperidine Ring Conformations: Eliel, E. L.; Wilen, S. H. Stereochemistry of Organic Compounds. Wiley-Interscience, 1994. (Basis for axial/equatorial splitting logic).[1]

- Synthesis of Gem-Difluoro/Trifluoro Piperidines:Journal of Organic Chemistry, 2013, 78(21), 10732-10741.

-

CAS Registry Data: "Piperidine, 4-methoxy-4-(trifluoromethyl)-, hydrochloride (1:1)." CAS RN: 1332886-70-0. Chemical Abstracts Service.[1]

Sources

Strategic Pharmacophore Guide: 4-Methoxy-4-(trifluoromethyl)piperidine Hydrochloride

[1]

Executive Summary

CAS 1332886-70-0 , chemically identified as 4-methoxy-4-(trifluoromethyl)piperidine hydrochloride , represents a high-value structural motif in modern medicinal chemistry.[1] Unlike generic piperidine scaffolds, this building block offers a sophisticated solution to common lead optimization challenges: metabolic instability and non-optimal lipophilicity .

By introducing a quaternary center at the 4-position substituted with both a trifluoromethyl (

Chemical Identity & Physicochemical Profile[1][2][3]

The following data characterizes the commercially available hydrochloride salt. Researchers must account for the stoichiometry of the salt form during molarity calculations.

| Property | Data Specification |

| CAS Number | 1332886-70-0 |

| Chemical Name | 4-methoxy-4-(trifluoromethyl)piperidine hydrochloride |

| Molecular Formula | |

| Molecular Weight | 219.63 g/mol (Salt) / 183.17 g/mol (Free Base) |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM |

| pKa (Calc.) | ~8.5 – 9.0 (Lowered vs. piperidine due to |

| LogP (Calc.) | ~1.2 (Free Base) |

| H-Bond Donors/Acceptors | 1 Donor (NH), 4 Acceptors (N, O, F3) |

Mechanistic Rationale: The "Geminal Effect" in Drug Design

Metabolic Blocking

The 4-position of the piperidine ring is a notorious "soft spot" for metabolic clearance, frequently undergoing hydroxylation by Cytochrome P450 enzymes.

-

Mechanism: Replacing the hydrogen atoms at C4 with a quaternary center (gem-disubstitution) physically prevents hydrogen abstraction.

-

Outcome: Significant extension of in vivo half-life (

) compared to unsubstituted piperidine analogs.

Electronic Modulation (The Fluorine Effect)

The trifluoromethyl group is highly electron-withdrawing.

-

Basicity Reduction: The strong inductive effect (

) of the -

Permeability: A lower pKa reduces the fraction of ionized species at physiological pH (7.4), potentially improving passive membrane permeability and reducing lysosomal trapping.

Structural Conformation

The bulky gem-disubstitution at C4 locks the piperidine ring into a specific chair conformation, reducing entropic penalty upon binding to a target protein receptor.

Visualization: Pharmacophore Mechanics

Figure 1: Mechanistic impact of the 4-methoxy-4-(trifluoromethyl) substitution pattern on drug-like properties.

Experimental Protocols

Handling & Stability

-

Hygroscopicity: As a hydrochloride salt, CAS 1332886-70-0 is hygroscopic. Store in a desiccator at -20°C.

-

Free Basing: For reactions requiring the free amine (e.g., nucleophilic substitution), the salt must be neutralized.

-

Protocol: Suspend the salt in DCM. Add 1.5 equivalents of saturated aqueous

. Stir vigorously for 15 min. Separate the organic layer, dry over

-

Synthetic Integration: Amide Coupling Workflow

This protocol describes the standard coupling of CAS 1332886-70-0 to a carboxylic acid core (R-COOH) to generate a bioactive amide. This is a self-validating system; success is confirmed by the disappearance of the amine peak in LC-MS.

Reagents:

-

Carboxylic Acid Core (1.0 eq)

-

CAS 1332886-70-0 (1.2 eq)

-

HATU (1.5 eq)

-

DIPEA (Diisopropylethylamine) (3.0 eq)

-

Solvent: DMF (Dimethylformamide) or DMAc

Step-by-Step Procedure:

-

Activation: Dissolve the Carboxylic Acid (1.0 eq) in anhydrous DMF (0.1 M concentration). Add HATU (1.5 eq) and DIPEA (1.0 eq). Stir at Room Temperature (RT) for 10 minutes to form the activated ester.

-

Addition: Add CAS 1332886-70-0 (1.2 eq) directly to the reaction mixture.

-

Scavenging: Add the remaining DIPEA (2.0 eq) to ensure the HCl salt is fully neutralized and the amine is nucleophilic.

-

Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS for the formation of product mass

. -

Workup: Dilute with Ethyl Acetate. Wash 3x with 5% LiCl solution (to remove DMF), 1x with Sat.

, and 1x with Brine. -

Purification: Flash chromatography (Hexane/Ethyl Acetate gradient).

Visualization: Synthetic Workflow

Figure 2: Standard operating procedure for integrating the scaffold into a drug candidate.

References

- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual citation for the "Fluorine Effect" mechanism).

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science.

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 4-Methoxy-4-(trifluoromethyl)piperidine Hydrochloride

For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides an in-depth exploration of the crystallographic analysis of 4-Methoxy-4-(trifluoromethyl)piperidine hydrochloride, a compound of interest in medicinal chemistry due to the prevalence of the piperidine scaffold in pharmaceuticals.[1][2] The introduction of a trifluoromethyl group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, making a detailed understanding of its three-dimensional structure crucial for rational drug design.[3][4]

This document will detail the methodological workflow for determining the crystal structure of this compound, from synthesis and crystallization to single-crystal X-ray diffraction analysis. It will further present a plausible analysis of its key structural features, grounded in the established principles of crystallography and the known characteristics of similar molecules.

Synthesis and Crystallization: From Solution to Single Crystal

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals. For 4-Methoxy-4-(trifluoromethyl)piperidine hydrochloride, a plausible synthetic route would involve the treatment of a suitable precursor with a methoxy source and a trifluoromethylating agent, followed by salt formation with hydrochloric acid.

A multi-step synthesis starting from 4-hydroxypiperidine is a common approach for preparing related piperidine derivatives.[5] This would likely involve protection of the piperidine nitrogen, followed by the introduction of the trifluoromethyl and methoxy groups at the 4-position, and finally deprotection and salt formation.

Experimental Protocol: Synthesis and Crystallization

-

Synthesis of 4-Methoxy-4-(trifluoromethyl)piperidine: A protected 4-piperidone derivative would be reacted with a trifluoromethylating agent (e.g., trifluoromethyltrimethylsilane) and a subsequent reaction with a methoxy source.

-

Formation of the Hydrochloride Salt: The free base of 4-Methoxy-4-(trifluoromethyl)piperidine would be dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of hydrogen chloride in the same or a miscible solvent.

-

Crystallization: The resulting hydrochloride salt would be purified by recrystallization. The choice of solvent is critical for growing diffraction-quality single crystals. A slow evaporation technique from a solvent system like methanol/diethyl ether or aqueous HCl solution at room temperature would be a primary method to attempt.[6]

Caption: The experimental workflow for single-crystal X-ray diffraction analysis.

Structural Analysis: Deciphering the Crystalline Architecture

While a specific, experimentally determined structure for 4-Methoxy-4-(trifluoromethyl)piperidine hydrochloride is not publicly available, we can predict its key structural features based on the known behavior of similar compounds. The analysis would focus on the conformation of the piperidine ring, the geometry of the substituents, and the intermolecular interactions that stabilize the crystal lattice.

Hypothetical Crystallographic Data

| Parameter | Value |

| Chemical Formula | C₇H₁₃ClF₃NO |

| Formula Weight | 219.63 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Hypothetical Value |

| b (Å) | Hypothetical Value |

| c (Å) | Hypothetical Value |

| α (°) | 90 |

| β (°) | Hypothetical Value |

| γ (°) | 90 |

| Volume (ų) | Hypothetical Value |

| Z | 4 |

Molecular Conformation

The piperidine ring is expected to adopt a chair conformation, which is the most stable arrangement for six-membered saturated rings. The substituents at the 4-position, the methoxy and trifluoromethyl groups, would occupy axial and equatorial positions. The protonated piperidine nitrogen would participate in hydrogen bonding with the chloride anion.

Intermolecular Interactions

The crystal packing would be dominated by a network of hydrogen bonds and other non-covalent interactions. The primary interaction is expected to be the N-H···Cl hydrogen bond between the protonated piperidine nitrogen and the chloride anion. [7]Additional weaker C-H···O and C-H···F hydrogen bonds may also be present, further stabilizing the three-dimensional structure. Van der Waals forces will also contribute to the overall crystal packing. [8]

Caption: Key intermolecular interactions expected in the crystal structure of 4-Methoxy-4-(trifluoromethyl)piperidine hydrochloride.

Significance in Drug Development

A detailed understanding of the solid-state structure of a drug candidate like 4-Methoxy-4-(trifluoromethyl)piperidine hydrochloride is paramount in drug development. This knowledge influences:

-

Structure-Activity Relationship (SAR) Studies: The precise conformation of the molecule in its crystalline form provides valuable insights for the design of more potent and selective analogs.

-

Polymorph Screening: Different crystalline forms (polymorphs) of a drug can exhibit different physical properties, such as solubility and bioavailability. Crystallographic analysis is essential for identifying and characterizing these polymorphs.

-

Formulation Development: Knowledge of the crystal packing and intermolecular interactions aids in the development of stable and effective pharmaceutical formulations.

The piperidine moiety is a key structural feature in many approved drugs, and the incorporation of fluorine-containing groups like trifluoromethyl is a common strategy to enhance metabolic stability and binding affinity. [2][4][9]Therefore, the detailed structural characterization of novel piperidine derivatives is a critical step in the discovery of new therapeutic agents.

References

-

Characterization of the hydrochloride salt hemihydrate as a new salt of the antifungal agent tioconazole. PubMed. (2023-04-25). [Link]

-

Crystal structure and Hirshfeld surface analysis of 4-(3-methoxyphenyl)-2,6-diphenylpyridine. IUCrData. (2020). [Link]

-

The preparative synthetic approach to 4-(trifluoromethoxy)piperidine and 4-(trifluoromethoxymethyl)piperidine. Journal of Organic and Pharmaceutical Chemistry. (2021-03-15). [Link]

-

4-methoxy-4-(trifluoromethyl)piperidine hydrochloride (1 x 1 g). Reagentia. [Link]

-

Structure of trifluoromethyl piperidine derivative. ResearchGate. [Link]

-

4-methoxy-4-(trifluoromethyl)piperidine hydrochloride (C7H12F3NO). PubChemLite. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

Single-crystal X-ray diffraction analysis of designer drugs: Hydrochlorides of metaphedrone and pentedrone. ResearchGate. [Link]

-

Molecular Structure of the Monohydrate Hydrochloride Salt of the Antimalarial Drug Chloroquine. MDPI. [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

-

From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ACS Publications. [Link]

-

X-ray Diffraction Protocols and Methods. Springer Nature Experiments. [Link]

-

(PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. The preparative synthetic approach to 4-(trifluoromethoxy)piperidine and 4-(trifluoromethoxymethyl)piperidine | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 6. Characterization of the hydrochloride salt hemihydrate as a new salt of the antifungal agent tioconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Crystal structure and Hirshfeld surface analysis of 4-(3-methoxyphenyl)-2,6-diphenylpyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

"quantum chemical calculations for 4-Methoxy-4-(trifluoromethyl)piperidine"

Quantum Chemical Profiling of 4-Methoxy-4-(trifluoromethyl)piperidine

Executive Summary

The geminal disubstitution of a piperidine ring with a trifluoromethyl group (-CF₃) and a methoxy group (-OMe) at the C4 position creates a pharmacophore with unique electronic and steric properties. For drug development, 4-Methoxy-4-(trifluoromethyl)piperidine represents a "privileged scaffold" where the electron-withdrawing nature of the substituents modulates the basicity of the piperidine nitrogen (lowering pKₐ) while enhancing metabolic stability against oxidative metabolism.

This guide provides a rigorous, self-validating computational protocol to characterize this molecule. We focus on three critical physicochemical determinants: conformational preference (axial vs. equatorial) , aqueous pKₐ prediction , and electrostatic potential mapping .

Part 1: Structural Analysis & Conformational Dynamics

1.1 The Conformational Challenge

The central challenge in modeling 4-Methoxy-4-(trifluoromethyl)piperidine is the competition between steric strain and stereoelectronic effects (the gauche effect).

-

Ring Conformation (Chair Flip): The piperidine ring exists primarily in a chair conformation. The substituents at C4 can adopt either an axial or equatorial orientation.

-

Steric Argument: The -CF₃ group (Van der Waals volume ≈ 42.6 ų) is significantly bulkier than the -OMe group. Standard steric analysis predicts the -CF₃ group will preferentially occupy the equatorial position to avoid 1,3-diaxial interactions with the C2/C6 protons.

-

Electronic Argument: The strong dipoles of the C-F and C-O bonds create electrostatic repulsion. However, hyperconjugative interactions (

) can stabilize gauche arrangements between the methoxy oxygen and the C-F bonds.[1]

-

1.2 The "Gauche Effect" in Gem-Disubstitution

Unlike simple alkyl chains, the O-C-C-F torsion is governed by the gauche effect, where the most electronegative substituents prefer a synclinal (gauche) orientation rather than antiperiplanar.[1] In this scaffold, the orientation of the methoxy methyl group relative to the CF₃ group must be explicitly scanned.

Part 2: Computational Methodology (The Protocol)

To ensure high "E-E-A-T" (Experience, Expertise, Authoritativeness, and Trustworthiness), this protocol uses M06-2X , a Minnesota functional heavily parameterized for non-covalent interactions and dispersion forces, which are critical for fluorinated systems.

2.1 Workflow Diagram

The following Graphviz diagram outlines the self-validating workflow for characterizing the molecule.

Caption: Figure 1. Self-validating computational workflow for fluorinated piperidine analysis. Checks for imaginary frequencies ensure true minima are located before expensive solvation calculations.

2.2 Step-by-Step Protocol

Step 1: Conformational Ensemble Generation

Do not rely on a single input structure. The methoxy group rotation is low-barrier and must be sampled.

-

Method: Monte Carlo / Molecular Mechanics (MMFF94 or OPLS3e).

-

Criteria: Generate conformers within a 5.0 kcal/mol energy window.

-

Why: To capture both the chair flip (CF₃-eq vs CF₃-ax) and the methoxy rotamers.

Step 2: DFT Geometry Optimization

Refine the low-energy conformers using Density Functional Theory.

-

Functional: M06-2X (Recommended over B3LYP for fluorinated systems due to better handling of dispersion).

-

Basis Set: def2-TZVP (Triple-zeta valence polarized). The "def2" family is efficient and accurate for polarization on Fluorine.

-

Software Syntax (Gaussian Example):

opt freq M062X/def2TZVP int=ultrafine

-

Validation: Ensure zero imaginary frequencies.

Step 3: Solvation Energy (SMD Model)

Calculate the free energy of solvation (

-

Model: SMD (Solvation Model based on Density). It is superior to PCM for calculating

of solvation for charged species (protonated amine). -

Solvent: Water (

).

Part 3: Physicochemical Property Prediction[2]

3.1 pKₐ Calculation (Thermodynamic Cycle)

The basicity of the piperidine nitrogen is the most critical drug-like property to predict. The CF₃ group will lower the pKₐ (make it less basic) compared to unsubstituted piperidine (pKₐ ≈ 11.2).

The Thermodynamic Cycle:

To calculate pKₐ, we compute the Gibbs free energy change (

We calculate this via the cycle:

- : Gas phase deprotonation energy.

- : Solvation energy of the neutral base.

- : Solvation energy of the protonated cation.

- : Experimental value (-265.9 kcal/mol).

Equation:

Caption: Figure 2. Thermodynamic cycle for pKa calculation. Accurate solvation energies are critical for the vertical legs of the cycle.

3.2 Expected Results & Data Interpretation

Based on inductive principles and literature on fluorinated piperidines, the expected results are:

| Property | Predicted Trend / Value | Mechanistic Reason |

| Conformation | CF₃-Equatorial / OMe-Axial | The A-value (steric bulk) of CF₃ (>2.1 kcal/mol) exceeds OMe (~0.6 kcal/mol). The CF₃ stays equatorial to minimize 1,3-diaxial strain. |

| pKₐ | 8.5 - 9.5 | The -I (inductive) effect of CF₃ at C4 propagates through the sigma skeleton, lowering electron density at N1. This reduces basicity by ~2-3 log units vs piperidine. |

| LogP | Increased | Fluorine increases lipophilicity.[3][4] The CF₃ group adds significant hydrophobicity compared to a methyl group. |

Part 4: Case Study - Reactivity & Metabolism

In a drug discovery context, the metabolic stability of this scaffold is a key asset.[5]

-

N-Oxidation: The reduced electron density on the Nitrogen (due to the C4-CF₃ group) makes the lone pair less nucleophilic. This predicts a slower rate of N-oxidation by Flavin-containing Monooxygenases (FMOs) compared to non-fluorinated analogues.

-

C-H Abstraction: The C4 position is blocked. Metabolic attack will likely occur at C2 or C6. The inductive withdrawal of the CF₃ group strengthens the C2-H and C6-H bonds, potentially increasing the metabolic half-life (

).

4.1 Electrostatic Potential (ESP) Map

Visualizing the ESP (using the optimized density) will show:

-

Nitrogen Lone Pair: A region of negative potential (red), but smaller/less intense than in piperidine.

-

Fluorine Atoms: A shell of negative potential surrounding the CF₃ group, creating a "Teflon-like" shield that repels lipophilic metabolic enzymes.

References

-

Gaussian 16 User Reference. Gaussian, Inc. "DFT Methods and Functionals." [Link]

-

Zhao, Y., & Truhlar, D. G. (2008). "The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements." Theoretical Chemistry Accounts. [Link]

-

Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). "Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Refractive Index and Surface Tension." Journal of Physical Chemistry B. [Link]

-

O'Hagan, D. (2008). "Understanding organofluorine chemistry.[6] An introduction to the C–F bond." Chemical Society Reviews. [Link]

-

Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. [Link]

Sources

- 1. Gauche effect - Wikipedia [en.wikipedia.org]

- 2. scm.com [scm.com]

- 3. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. mdpi.com [mdpi.com]

- 6. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Incorporation of Trifluoromethylpiperidine Scaffolds in Modern Drug Discovery

Executive Summary

The incorporation of fluorine into saturated heterocycles has evolved from a niche tactic to a fundamental design principle in medicinal chemistry. Among these, the trifluoromethylpiperidine scaffold represents a "privileged structure" capable of simultaneously modulating lipophilicity, basicity (

Part 1: Physicochemical Rationale & Design Logic[1]

The "Fluorine Effect" on Piperidine Basicity

The introduction of a trifluoromethyl (

-

Unsubstituted Piperidine:

(Highly basic, fully protonated at physiological pH).[1] -

4-Trifluoromethylpiperidine:

.[1] -

3-Trifluoromethylpiperidine:

.[1]

Causality in Design: By lowering the

Conformational Locking & The Gauche Effect

Unlike a methyl group, which is governed primarily by sterics, the

-

Dipole Minimization: The

group often orients to minimize the net dipole moment relative to the amine or other polar substituents. -

Metabolic Blocking: The

bond (approx. 116 kcal/mol) is metabolically inert.[1] Placing a

Quantitative SAR Comparison

The following table illustrates the impact of substituting a methyl group with a trifluoromethyl group in a hypothetical piperidine-based GPCR antagonist.

| Property | Methyl-Piperidine Analog | Trifluoromethyl-Piperidine Analog | Impact Analysis |

| LogP (Lipophilicity) | 2.1 | 2.9 | |

| 10.8 | 9.2 | Reduced basicity improves bioavailability and CNS exposure.[1] | |

| Metabolic Clearance ( | High (C4 oxidation) | Low | Blockade of metabolic soft spot improves stability.[1] |

| Potency ( | 45 nM | 12 nM | Enhanced hydrophobic filling and conformational pre-organization.[1] |

Part 2: Synthetic Pathways & Methodologies[1]

To access these scaffolds, two primary strategies are employed: De Novo Synthesis (Ring Construction/Reduction) and Late-Stage Functionalization .[1]

Pathway A: Catalytic Hydrogenation of Pyridines (De Novo)

This is the most scalable method for generating 4-(trifluoromethyl)piperidine.[1]

Protocol: Hydrogenation of 4-(Trifluoromethyl)pyridine

-

Reagents: 4-(Trifluoromethyl)pyridine,

(Adams' catalyst), Acetic Acid, -

Mechanism: Heterogeneous catalysis involves the adsorption of the pyridine ring onto the platinum surface, followed by syn-addition of hydrogen.

-

Critical Control Point: The use of acetic acid prevents catalyst poisoning by the generated amine product.

Step-by-Step Methodology:

-

Preparation: Charge a high-pressure hydrogenation vessel (Hastelloy or Stainless Steel) with 4-(trifluoromethyl)pyridine (1.0 equiv) and glacial acetic acid (solvent concentration 0.5 M).

-

Catalyst Addition: Carefully add

(5 mol%) under an argon blanket.[1] Caution: Pyrophoric.[1] -

Hydrogenation: Seal the vessel, purge with

(3x) and then -

Reaction: Stir vigorously at room temperature for 12–24 hours. Monitor consumption of starting material via LC-MS.[1]

-

Workup: Filter the mixture through a Celite pad to remove the catalyst. Rinse with MeOH.[1]

-

Isolation: Concentrate the filtrate. Basify the residue with 2N NaOH to pH > 12.[1] Extract with DCM (3x).[1] Dry over

and concentrate to yield the free amine.

Pathway B: Radical Trifluoromethylation (Late-Stage)

For complex scaffolds where the piperidine ring is already built, Minisci-type radical reactions can install the

Synthetic Logic Diagram

The following diagram contrasts the synthetic routes, highlighting the decision-making process based on stage of discovery.

Caption: Figure 1. Decision tree for synthetic access to trifluoromethylpiperidine scaffolds. Route A is preferred for multi-gram synthesis, while Route B allows rapid diversification of existing leads.

Part 3: Biological Evaluation (Case Study: CCR2 Antagonism)

The chemokine receptor CCR2 is a GPCR target for inflammation and neuropathic pain. Piperidine scaffolds are classic cores for CCR2 antagonists.[1] The introduction of

Experimental Protocol: Calcium Flux Assay

To validate the bioactivity of the synthesized

Principle: Activation of CCR2 by its ligand (MCP-1/CCL2) triggers

Step-by-Step Methodology:

-

Cell Culture: Use CHO-K1 cells stably expressing human CCR2 and the promiscuous G-protein

.[1] -

Dye Loading: Harvest cells and plate in 384-well black-wall plates (

cells/well). Incubate with Calcium-4 assay dye (Molecular Devices) for 45 mins at 37°C. -

Compound Addition: Add the test compound (dissolved in DMSO) using an acoustic dispenser (Echo). Incubate for 15 mins.

-

Agonist Stimulation: Inject

concentration of recombinant human CCL2 (MCP-1).[1] -

Measurement: Monitor fluorescence intensity (Ex 485 nm / Em 525 nm) in real-time using a FLIPR Tetra system.

-

Analysis: Calculate % Inhibition relative to Max/Min controls. Fit data to a 4-parameter logistic equation to determine

.[1]

Signaling Pathway Visualization

Understanding the downstream effects is crucial.[1] The diagram below maps the inhibition point within the GPCR signaling cascade.

Caption: Figure 2. Mechanism of Action for CCR2 antagonism. The trifluoromethylpiperidine scaffold blocks the receptor, preventing G-protein coupling and subsequent Calcium release.

Part 4: Conclusion & Future Outlook

The trifluoromethylpiperidine scaffold is more than a structural novelty; it is a precision tool for tuning the physicochemical profile of drug candidates. By leveraging the synthesis protocols described (specifically the catalytic hydrogenation route for scalability) and validating activity through robust FLIPR assays, researchers can utilize this scaffold to overcome common liabilities in lead optimization, such as high clearance or poor membrane permeability.

Future directions include the use of bis-trifluoromethylated scaffolds to induce even more rigid conformational locks, further restricting the entropic penalty of binding.

References

-

Purser, S., et al. "Fluorine in medicinal chemistry."[1] Chemical Society Reviews, 2008.[1] Link

-

Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.[1][2] Link[1]

-

Hagmann, W. K. "The Many Roles for Fluorine in Medicinal Chemistry."[1] Journal of Medicinal Chemistry, 2008.[1][2] Link[1]

-

Raasch, M. S. "Alpha-Fluorinated Amines.[1] I. Preparation and Properties."[1][3] Journal of Organic Chemistry, 1962.[1] (Foundational synthesis of 2-trifluoromethylpiperidine). Link[1]

-

Ogawa, Y., et al. "Development of a Novel CCR2 Antagonist."[1] Bioorganic & Medicinal Chemistry Letters, 2019.[1] (Contextual basis for CCR2 case study). Link

Sources

Technical Whitepaper: Pharmacological Characterization of the 4-Methoxy-4-(trifluoromethyl)piperidine Scaffold

Executive Summary & Structural Rationale

In modern medicinal chemistry, the 4-Methoxy-4-(trifluoromethyl)piperidine scaffold represents a strategic "design element" rather than a standalone therapeutic. It addresses two persistent challenges in lead optimization: metabolic lability of the piperidine ring and the modulation of basicity to improve bioavailability/safety ratios.

This guide outlines the critical path for profiling this specific scaffold. The core hypothesis driving the selection of this moiety involves three mechanistic pillars:

-

Metabolic Blockade: The gem-disubstitution at the C4 position eliminates the abstractable hydrogen, effectively blocking Cytochrome P450-mediated oxidation (specifically CYP2D6 and CYP3A4), which typically attacks the C4 position of simple piperidines.

-

Basicity Modulation (

Shift): The electron-withdrawing nature of the trifluoromethyl ( -

Conformational Rigidity: The steric bulk of the

group (Van der Waals radius similar to an isopropyl group) enforces a chair conformation, potentially locking the methoxy group into a specific vector for receptor binding.

Physicochemical Profiling (The "Go/No-Go" Gate)

Before biological testing, the fundamental physical properties must be mapped. The interaction between the lipophilic

Data Summary Table: Predicted vs. Empirical Targets

| Property | Metric | Target Range (Hit-to-Lead) | Rationale for this Scaffold |

| Basicity | 7.5 – 9.0 | The | |

| Lipophilicity | LogD | 1.0 – 3.0 | |

| Solubility | Kinetic (PBS) | > 50 µM | Essential for reliable bioassays; gem-disubstitution disrupts crystal packing, often aiding solubility. |

| Polar Surface Area | tPSA | < 90 Ų | The methoxy ether adds ~9 Ų, keeping the fragment well within CNS-penetrant limits. |

Diagram 1: The Profiling Workflow

This workflow illustrates the logical progression from chemical validation to safety assessment.

Caption: Logical flow for initial pharmacological validation. Solid lines indicate progression; dashed lines indicate iterative redesign loops.

In Vitro ADME: The Metabolic Stability Test

The primary advantage of 4-Methoxy-4-(trifluoromethyl)piperidine over 4-methoxypiperidine is resistance to oxidative dealkylation.

Mechanism of Action

In standard piperidines, the C4-H bond is a "metabolic soft spot." By replacing C4-H with C4-

Experimental Protocol: Microsomal Stability Assay

Objective: Determine the Intrinsic Clearance (

-

Preparation:

-

Test Compound: 1 µM final concentration (in 0.1% DMSO).

-

System: Pooled Human/Rat Liver Microsomes (0.5 mg/mL protein).

-

Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

-

-

Incubation:

-

Pre-incubate microsomes + compound for 5 min at 37°C.

-

Initiate reaction with NADPH.

-

Timepoints: 0, 5, 15, 30, 45, 60 min.

-

-

Termination:

-

Quench with ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

-

Centrifuge at 4000 rpm for 20 min.

-

-

Analysis:

-

Analyze supernatant via LC-MS/MS (MRM mode).

-

Monitor parent depletion.

-

-

Calculation:

-

Plot ln(% remaining) vs. time. Slope =

. - .

- .

-

Safety Pharmacology: The hERG Liability Check

Piperidines are "privileged structures" for GPCRs but are also notorious for off-target binding to the hERG potassium channel (causing QT prolongation).

The Fluorine Advantage:

Basic amines (

-

Hypothesis: The electron-withdrawing

reduces the basicity of the piperidine nitrogen. -

Result: A lower fraction of the compound is ionized at pH 7.4, potentially reducing hERG affinity compared to the non-fluorinated analog.

Diagram 2: Structure-Property Relationships (SPR)

Visualizing how the specific substitutions affect safety and efficacy.

Caption: Mechanistic impact of substituents on the pharmacological profile.

Detailed Protocol: Potentiometric Determination

Accurate

Methodology:

-

Instrument: Sirius T3 or equivalent potentiometric titrator.

-

Sample Prep: Dissolve 1-2 mg of 4-Methoxy-4-(trifluoromethyl)piperidine HCl in 1.5 mL of degassed water.

-

Titration:

-

Perform a "Blank" titration (water/KCl only) to calibrate electrodes.

-

Titrate the sample from pH 2.0 to pH 12.0 using 0.5 M KOH, then back-titrate with 0.5 M HCl.

-

Maintain temperature at 25°C ± 0.1°C under Argon purge (to exclude

).

-

-

Data Processing:

-

Use the Bjerrum plot analysis to identify the inflection point.

-

Validation: The

should be significantly lower than unsubstituted piperidine (typically ~11.0). Expect a value in the 8.5–9.5 range due to the

-

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

-

Muller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

-

PubChem Compound Summary. (2023). 4-Methoxy-4-(trifluoromethyl)piperidine.[1][2] National Center for Biotechnology Information. Link

Sources

"conformational analysis of 4-Methoxy-4-(trifluoromethyl)piperidine"

Technical Guide for Medicinal Chemistry & Structural Biology

Executive Summary

The conformational landscape of 4-Methoxy-4-(trifluoromethyl)piperidine represents a classic conflict between steric demand and stereoelectronic effects.[1] For drug development professionals, understanding this equilibrium is critical: the spatial orientation of the trifluoromethyl (-CF3) and methoxy (-OMe) groups directly dictates lipophilicity vectors, pKa modulation of the piperidine nitrogen, and ligand-binding affinity.

This guide provides a definitive analysis of the molecule’s structural dynamics, establishing that the Equatorial-CF3 / Axial-OMe conformation is the thermodynamically dominant species. We detail the synthesis, computational validation, and NMR protocols required to verify this in your specific drug discovery campaigns.

Theoretical Framework: The Steric vs. Electronic Battle

The piperidine ring exists primarily in a chair conformation. In 4,4-disubstituted systems, the equilibrium is governed by the relative free energy differences (

Thermodynamic Drivers (A-Values)

The "A-value" represents the energetic penalty of placing a substituent in the axial position of a cyclohexane ring. While piperidines introduce electronic nuances (dipoles), cyclohexane A-values provide the baseline steric argument.

| Substituent | Approx. A-Value (kcal/mol) | Steric Implication |

| -CF3 (Trifluoromethyl) | 2.4 – 2.5 | Highly bulky; strongly prefers equatorial.[1] |

| -OMe (Methoxy) | 0.6 – 0.7 | Moderately small; tolerates axial positioning.[1] |

Mechanistic Insight: The -CF3 group has a van der Waals radius similar to an isopropyl group but with a rigid, spherical electron cloud. Placing -CF3 axially introduces severe 1,3-diaxial interactions with the protons at C2 and C6.[1] The -OMe group, being smaller and capable of rotating its methyl group away from the ring, incurs a much lower energetic penalty in the axial position.

Stereoelectronic & Dipole Effects

While 4-fluoropiperidines often exhibit an "axial fluorine preference" due to charge-dipole interactions (especially when protonated), the geminal substitution at C4 changes the calculus.

-

Dipole Alignment: The C-CF3 and C-OMe bonds are both polar.[1] In the Equatorial-CF3 / Axial-OMe conformer, the dipoles are partially opposed, which can be electrostatically favorable compared to the parallel alignment in other transition states.

-

Solvent Effect: In polar solvents (e.g., DMSO, Water), the higher dipole moment conformer is stabilized. However, the steric penalty of an axial -CF3 (>2 kcal/mol) is typically too high for solvation energy to overcome.

Structural Visualization & Equilibrium

The following diagram illustrates the conformational equilibrium. The "Locked Chair A" is the predicted major conformer.

Figure 1: Conformational equilibrium favoring the equatorial placement of the bulky trifluoromethyl group.

Experimental Validation Protocols

To confirm the conformation in your specific analog, use the following self-validating NMR workflow.

Synthesis of the Probe Molecule

Prerequisite: Start with N-Benzyl or N-Boc-4-piperidone.[1]

-

Trifluoromethylation: React with TMSCF3 (Ruppert-Prakash reagent) and TBAF/CsF to generate the intermediate alkoxide.

-

Methylation: Trap the alkoxide in situ or after isolation with MeI/NaH to form the gem-disubstituted ether.

-

Deprotection: Standard hydrogenation (Pd/C) or acid hydrolysis.

NMR Characterization Protocol

Objective: Distinguish between axial and equatorial orientation using Nuclear Overhauser Effect (NOE).

Step-by-Step Methodology:

-

Sample Prep: Dissolve 5-10 mg of compound in CDCl3 (non-polar, emphasizes sterics) and DMSO-d6 (polar, checks for solvent-induced flipping).

-

1D 19F NMR: Acquire a proton-decoupled fluorine spectrum.

-

Expectation: A sharp singlet around -75 to -80 ppm .[1] Broadening indicates intermediate exchange rates.

-

-

1D 1H NOE (The Critical Step):

-

Irradiate the -OMe singlet (typically ~3.2 - 3.4 ppm).[1]

-

Observation A (Confirmed Structure): Strong NOE enhancement of the Axial protons at C2 and C6. This confirms the -OMe group is Axial (close in space to the axial ring protons).

-

Observation B (Rejected Structure): NOE enhancement of the Equatorial protons at C2/C6 only. This would imply the -OMe is Equatorial.

-

Quantitative Data Summary

| Parameter | Value / Range | Notes |

| 19F Chemical Shift | -76.0 to -82.0 ppm | Typical for aliphatic CF3 attached to quaternary carbon [1].[1] |

| 1H OMe Shift | 3.20 - 3.45 ppm | Depends on N-substituent and salt form.[1] |

| LogP (Predicted) | ~1.8 - 2.2 | CF3 significantly boosts lipophilicity compared to parent.[1] |

| pKa (Piperidine N) | ~7.5 - 8.2 | Lower than piperidine (11.[1]2) due to inductive effect of CF3/OMe [2].[2] |

Computational Analysis Workflow

For precise energy values in your specific scaffold, execute the following DFT workflow.

Figure 2: Computational pipeline for determining Boltzmann distributions of conformers.

Interpretation:

-

Calculate

.[1] -

If

kcal/mol, the population of the axial-CF3 conformer is < 3% at room temperature, allowing you to treat the molecule as conformationally locked.

References

-

19F Chemical Shifts and Coupling Constants. UCSB NMR Facility. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. MDPI Pharmaceuticals, 2023. [Link][1]

-

Understanding the Conformational Behavior of Fluorinated Piperidines. Chemistry – A European Journal, 2020. [Link][1]

-

Stereoelectronic substituent effects in polyhydroxylated piperidines. Chemistry (Weinheim), 2002. [Link]

Sources

Technical Guide: Preliminary In Vitro Evaluation of 4-Methoxy-4-(trifluoromethyl)piperidine

The following technical guide details the preliminary in vitro evaluation of 4-Methoxy-4-(trifluoromethyl)piperidine (CAS 1332886-70-0). This document treats the compound as a high-value pharmacophore scaffold, evaluating its suitability for fragment-based drug discovery (FBDD) or as a lead optimization building block.

Executive Summary & Chemical Rationale

Compound: 4-Methoxy-4-(trifluoromethyl)piperidine Role: Pharmacophore Scaffold / Bioisostere Context: Piperidines are ubiquitous in approved therapeutics (e.g., paroxetine, risperidone) but often suffer from rapid oxidative metabolism at the 4-position and high basicity leading to phospholipidosis or hERG liability.

This evaluation focuses on the 4,4-disubstitution pattern as a strategic medicinal chemistry maneuver. The introduction of the trifluoromethyl (

-

Metabolic Blockade: It sterically and electronically blocks the 4-position from Cytochrome P450 (CYP)-mediated hydroxylation.

-

pKa Modulation: The strong electron-withdrawing nature of the

group (Hammett

The 4-methoxy group provides a hydrogen bond acceptor vector, balancing the lipophilicity gained from the

Physicochemical Profiling (The "Go/No-Go" Gate)

Before biological screening, the scaffold's fundamental properties must be validated to ensure it falls within the "Rule of 3" (for fragments) or "Rule of 5" (for leads).

Protocol A: Potentiometric pKa Determination

Objective: Determine the ionization constant of the piperidine nitrogen to predict membrane permeability.

-

Preparation: Dissolve 4-Methoxy-4-(trifluoromethyl)piperidine hydrochloride in 0.1 M KCl (ionic strength adjustor).

-

Titration: Perform acid-base titration using a standardized NaOH solution (0.5 M) at 25°C under inert

atmosphere to prevent carbonate formation. -

Data Analysis: Use the Bjerrum plot method to calculate pKa.

-

Target Range:

. -

Significance: If pKa > 10.5, the compound risks lysosomal trapping (phospholipidosis).

-

Protocol B: Lipophilicity (LogD ) via Shake-Flask Method

Objective: Measure distribution coefficient at physiological pH.

-

System: Octanol / Phosphate Buffer (pH 7.4).

-

Procedure:

-

Equilibrate phases for 24h.

-

Spike compound (100 µM) into the system. Shake for 1h; centrifuge at 3000g for 20 min.

-

Analyze both phases via LC-MS/MS.

-

-

Calculation:

.

Data Presentation: Expected Physicochemical Profile

| Property | Value (Est.) | Rationale |

| Molecular Weight | 183.17 (Free Base) | Ideal for fragment-based design (<300 Da). |

| cLogP | ~1.8 – 2.2 | |

| pKa (Piperidine N) | ~9.2 | Lower than unsubstituted piperidine (11.1) due to inductive effect. |

| TPSA | 21.26 Ų | Favorable for CNS penetration if required. |

Metabolic Stability Evaluation

The core value proposition of this scaffold is resistance to oxidative metabolism.

Experimental Workflow: Microsomal Stability (HLM/MLM)

Objective: Quantify Intrinsic Clearance (

Reagents:

-

Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

-

Test Compound: 1 µM final concentration (to ensure linear kinetics).

Step-by-Step Protocol:

-

Pre-incubation: Mix 30 µL HLM (0.5 mg/mL final) with 365 µL phosphate buffer (100 mM, pH 7.4). Add 5 µL of test compound. Incubate at 37°C for 5 min.

-

Initiation: Add 100 µL pre-warmed NADPH regenerating system.

-

Sampling: At

min, remove 50 µL aliquots. -

Quenching: Immediately dispense into 150 µL ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

-

Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

Metabolic Pathway Visualization (Graphviz)

Figure 1: Predicted metabolic fate. The 4-position blockade prevents the rapid clearance typical of piperidine drugs, shifting metabolism to slower secondary routes.

Safety Pharmacology: hERG Inhibition Screen

Piperidine moieties are privileged structures for hERG potassium channel binding, which can lead to QT prolongation and fatal arrhythmias (Torsades de Pointes). This is the critical safety gate.

Protocol: Fluorescence Polarization (FP) Competitive Binding Assay

Rationale: A high-throughput surrogate for patch-clamp electrophysiology.

-

Membrane Prep: Use HEK293 cells stably expressing hERG channels.

-

Tracer: Red-shifted fluorescent tracer (e.g., Predictor™ hERG Tracer) with high affinity (

). -

Assay Plate: 384-well black low-binding plate.

-

Reaction:

-

Add 5 µL test compound (titration 10 µM to 0.1 nM).

-

Add 10 µL hERG membrane/tracer mix.

-

Incubate 2 hours at 25°C.

-

-

Readout: Measure Fluorescence Polarization (mP). Displaced tracer results in lower polarization.

-

Validation: Positive control: E-4031 (

).

Interpretation:

- : Low Risk (Green Flag).

- : Moderate Risk (Yellow Flag - Monitor).

- : High Risk (Red Flag - Structural Modification Required).

Note: The electron-withdrawing

Cytotoxicity Profiling (HepG2)

To ensure the scaffold itself is not inherently toxic (e.g., via mitochondrial uncoupling due to the fluorinated motif).

Protocol: MTT Cell Viability Assay

-

Seeding: Seed HepG2 cells (human liver carcinoma) at

cells/well in 96-well plates. Culture for 24h. -

Treatment: Expose cells to compound gradient (0.1 – 100 µM) for 48h.

-

Labeling: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Incubate 4h. Mitochondrial reductases in viable cells convert MTT to purple formazan.

-

Solubilization: Dissolve crystals in DMSO.

-

Quantification: Absorbance at 570 nm.

Summary of Evaluation Logic

The following diagram illustrates the decision matrix for advancing this scaffold into a lead optimization program.

Figure 2: Sequential evaluation workflow. Failure at the hERG stage is the most common attrition point for piperidine scaffolds.

References

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

- Context: Authoritative source on the metabolic stability and pKa modul

-

Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. Link

- Context: Validates the use of trifluoromethyl groups to block metabolic soft spots.

-

ICH S7B Guidelines. (2005). The Non-clinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals. Link

- Context: The regulatory standard for the hERG safety assays described in Section 4.

-

Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. Link

- Context: Source for the specific pKa and LogD protocols and "Rule of 3" criteria.

-

Gleeson, M. P. (2008). Generation of a set of simple, interpretable ADMET rules of thumb. Journal of Medicinal Chemistry. Link

- Context: Supports the lipophilicity and molecular weight thresholds used in the evalu

"literature review of trifluoromethyl-substituted heterocyclic compounds"

Executive Summary: The Strategic Value of

In modern drug discovery, the trifluoromethyl (

For the medicinal chemist, the

-

Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is resistant to cytochrome P450 oxidation, blocking metabolic soft spots on the ring.

-

Lipophilicity Modulation: It significantly increases

, enhancing membrane permeability and blood-brain barrier (BBB) penetration. -

Electronic Tuning: As a strong electron-withdrawing group (EWG), it lowers the

of neighboring basic centers, potentially reducing hERG toxicity while altering binding kinetics.

This guide moves beyond basic textbook definitions to provide a decision-making framework for synthesizing these compounds, focusing on Late-Stage Functionalization (LSF) —the ability to install

Decision Matrix: Selecting the Right Methodology

The synthesis of trifluoromethylated heterocycles is governed by the electronic nature of the substrate. A "one-size-fits-all" approach fails in complex settings. Use the following logic flow to determine the optimal synthetic pathway.

Reagent Classification & Selection Logic

Figure 1: Strategic decision tree for selecting trifluoromethylation reagents based on heterocycle electronics.

Core Synthetic Strategies

Radical Trifluoromethylation (Innate C-H Functionalization)

This is the most robust method for functionalizing basic, electron-deficient heterocycles (e.g., pyridines, quinolines) which are prevalent in drug discovery.

-

Mechanism: A Minisci-type radical substitution.[2] An oxidant generates the electrophilic

radical, which attacks the most electron-rich position of the electron-deficient ring (often C2 or C4 in pyridines). -

Key Reagents:

Electrophilic Trifluoromethylation

Best suited for electron-rich substrates like indoles or thiophenes.

-

Key Reagents:

-

Togni Reagents (I and II): Hypervalent iodine species. They transfer

formally, though mechanisms often involve radical intermediates or SET (Single Electron Transfer) processes when catalyzed by copper or photoredox catalysts.

-

Photoredox Catalysis

The modern standard for mild conditions. It utilizes visible light and transition metal catalysts (Ir, Ru) to generate

Detailed Experimental Protocols

The following protocols are designed to be self-validating : they include visual cues (color changes, gas evolution) and specific workup steps to ensure purity.

Protocol A: Innate C-H Trifluoromethylation (Baran Method)

Target: Direct functionalization of complex heteroarenes (e.g., caffeine, quinine, or pyridine derivatives).

Reagents:

-

Substrate (Heterocycle): 1.0 equiv

-

Baran Reagent (

): 3.0 equiv -

tert-Butyl Hydroperoxide (TBHP, 70% aq.): 3.0 - 5.0 equiv[2]

-

Solvent: DCM/Water (2.5:1 ratio) or DMSO (for solubility)

Step-by-Step Workflow:

-

Setup: In a vial equipped with a stir bar, dissolve the heterocycle (0.5 mmol) in DCM (2.5 mL) and Water (1.0 mL). Note: The biphasic system is crucial for buffering the generated sulfinic acid.

-

Reagent Addition: Add the Baran reagent (Zn salt) in one portion. The salt may not fully dissolve immediately.

-

Initiation: Cool the mixture to 0°C (ice bath). Add TBHP dropwise.

-

Visual Check: You may observe a slight exotherm or gas evolution (

).

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir vigorously for 12–24 hours.

-

Monitoring: Check LC-MS. The product will show a mass shift of +68 Da (

adds 69, H leaves 1).

-

-

Workup (Critical):

-

Quench with saturated aqueous

(removes acidic byproducts). -

Extract with DCM (

). -

Dry over

and concentrate.

-

-

Purification: Flash column chromatography.

products are significantly less polar than the starting heterocycle (move faster on silica).

Protocol B: Photoredox Trifluoromethylation

Target: Mild functionalization using visible light.

Reagents:

-

Substrate: 1.0 equiv

- (Triflyl chloride): 2.0 equiv

-

Photocatalyst:

(1 mol%) -

Base:

(2.0 equiv) -

Solvent: Acetonitrile (degassed)

Step-by-Step Workflow:

-

Setup: Combine substrate, catalyst, and base in a vial. Seal with a septum.

-

Degassing: Sparge the solvent with Nitrogen for 10 minutes (Oxygen quenches the excited state of the catalyst).

-

Irradiation: Add

via syringe. Place the vial 2–3 cm away from Blue LEDs (approx. 450 nm). -

Reaction: Stir for 12 hours.

-

Mechanism Check: The light excites

to

-

-

Workup: Dilute with water, extract with EtOAc.

Mechanistic Insight: The Radical Cycle

Understanding the mechanism allows for troubleshooting. If the reaction fails, it is usually at the radical generation step or the re-aromatization step.

Figure 2: Mechanistic pathway of innate C-H trifluoromethylation using Zinc Sulfinates.

Comparative Data: Reagent Performance

| Feature | Langlois Reagent ( | Baran Reagent ( | Togni Reagent | Ruppert-Prakash ( |

| Primary Mechanism | Radical (requires oxidant) | Radical (Innate) | Electrophilic | Nucleophilic |

| Substrate Scope | Electron-Rich/Neutral | Broad (Rich & Deficient) | Electron-Rich | Carbonyls/Imines |

| Stability | High (Hygroscopic) | High (Bench Stable) | Moderate (Explosive risk) | High (Liquid) |

| Cost | Low | Moderate | High | Moderate |

| Key Advantage | Cheap, scalable | Works in water/open air | Regioselectivity | 1,2-Addition |

Medicinal Chemistry Case Studies

The application of these methods is evident in recent FDA approvals, demonstrating the shift from simple building blocks to complex core functionalization.

Case Study 1: Berotralstat (Orladeyo) - Approved 2020[6]

-

Indication: Hereditary Angioedema (HAE).[3]

-

Synthesis Insight: While often assembled via condensation (building block approach), modern LSF methods allow for the diversification of the pyrazole core late in the synthesis to optimize potency (SAR exploration).

Case Study 2: Vericiguat (Verquvo) - Approved 2021[7]

-

Indication: Heart Failure.[4]

-

Structure: Features a fluorinated pyrazolo[3,4-b]pyridine .[4]

-

Role of Fluorine: The fluorine substitution at the C-5 position of the pyridine ring blocks metabolic oxidation, significantly extending the half-life (

) of the drug.

References

-

Innate C-H Trifluoromethylation of Heterocycles (Baran Reagent Discovery)

- Ji, Y., Brueckl, T., Baxter, R. D., & Baran, P. S. (2011).

-

Langlois Reagent Original Protocol

- Langlois, B. R., et al. (1991). Tetrahedron Letters.

-

Togni Reagent Mechanism and Scope

- Charpentier, J., Früh, N., & Togni, A. (2015). Chemical Reviews.

-

Photoredox Trifluoromethyl

- Prier, C. K., Rankic, D. A., & MacMillan, D. W. (2013). Chemical Reviews.

-

FDA Approved Fluorine Drugs (2020-2023 Analysis)

- Inoue, M., et al. (2023). MDPI / Pharmaceuticals.

-

[1]

Sources

- 1. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Practical and innate C–H functionalization of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Precision N-Alkylation Strategies for 4-Methoxy-4-(trifluoromethyl)piperidine

Executive Summary & Strategic Analysis

The 4-Methoxy-4-(trifluoromethyl)piperidine scaffold is a high-value pharmacophore in modern medicinal chemistry. It serves as a bioisostere for morpholine or cyclohexyl groups, offering modulated lipophilicity (LogD), reduced metabolic liability (blocking CYP450 oxidation at the 4-position), and lowered basicity compared to the parent piperidine.

However, the gem-disubstituted 4-position introduces unique electronic and steric factors that deviate from standard piperidine chemistry.

The "Fluorine Effect" on Reactivity

-

Electronic Deactivation: The

-inductive effect of the 4-CF -

Conformational Locking: The steric bulk of the CF

(A-value

This guide details two robust protocols: Direct Nucleophilic Substitution (

Pre-Reaction Decision Matrix

Before selecting a protocol, evaluate the electrophile using the following logic flow:

Figure 1: Decision matrix for selecting the optimal N-alkylation strategy.

Protocol A: Direct Alkylation (The Workhorse)

Best for: Primary alkyl halides, benzyl halides, and unhindered mesylates/tosylates.

Critical Reagent Considerations

Most commercial sources supply this building block as the Hydrochloride salt (HCl) .

-

Crucial Step: You must neutralize the HCl salt in situ or pre-freebase the amine.

-

Base Selection: Potassium Carbonate (

) is preferred over organic bases (like TEA) because it buffers the reaction and sequesters the generated acid without competing as a nucleophile.

Reagent Stoichiometry Table

| Component | Equiv. | Role | Notes |

| Amine HCl Salt | 1.0 | Substrate | 4-Methoxy-4-(trifluoromethyl)piperidine HCl |

| Alkyl Halide | 1.1 | Electrophile | Slight excess ensures complete consumption of the valuable amine. |

| 3.0 | Base | 1 eq to neutralize HCl salt + 1 eq to scavenge reaction acid + 1 eq buffer. | |

| NaI (Optional) | 0.1 | Catalyst | Finkelstein acceleration for Alkyl Chlorides. |

| Acetonitrile (ACN) | [0.2 M] | Solvent | Polar aprotic; balances solubility and rate. |

Step-by-Step Procedure

-

Setup: To a dry reaction vial equipped with a magnetic stir bar, add 4-Methoxy-4-(trifluoromethyl)piperidine HCl (1.0 equiv) and

(3.0 equiv). -

Solvation: Add anhydrous Acetonitrile (ACN) to achieve a concentration of 0.2 M relative to the amine. Stir at Room Temperature (RT) for 15 minutes. Observation: The mixture will be a heterogeneous suspension.

-

Addition: Add the Alkyl Halide (1.1 equiv) in one portion.

-

Optimization: If using a chloride, add Sodium Iodide (NaI, 0.1 equiv) to generate the more reactive iodide in situ.

-

-

Reaction: Seal the vial and heat to 60 °C . Monitor via LCMS at 2-hour intervals.

-

Note: Due to the reduced nucleophilicity caused by the CF

group, this reaction may take 4–12 hours, longer than standard piperidine alkylations.

-

-

Workup:

-

Cool to RT.

-

Dilute with Ethyl Acetate (EtOAc) and water.

-

Separate phases. Wash organic layer with Brine.

-

Dry over

, filter, and concentrate.

-

-

Purification: Flash column chromatography (Hexanes/EtOAc). The CF

group reduces polarity; the product often elutes earlier than non-fluorinated analogues.

Protocol B: Reductive Amination (High Fidelity)

Best for: Introducing branched alkyl groups, avoiding over-alkylation, or when the alkyl halide is unstable.

Mechanism & Rational

Direct alkylation with secondary halides is prone to elimination (

Reagent Stoichiometry Table

| Component | Equiv. | Role | Notes |

| Amine HCl Salt | 1.0 | Substrate | |

| Aldehyde/Ketone | 1.2 | Electrophile | Slight excess drives equilibrium. |

| STAB | 1.5 | Reductant | Sodium Triacetoxyborohydride.[2] Add after imine formation.[1] |

| DIPEA | 1.0 | Base | Strictly 1.0 eq to freebase the HCl salt. Excess base inhibits STAB. |

| Acetic Acid | 1-2 drops | Catalyst | Promotes iminium ion formation. |

| DCE or DCM | [0.1 M] | Solvent | 1,2-Dichloroethane is preferred for higher T capability. |

Step-by-Step Procedure

-

Freebasing: In a reaction vial, suspend Amine HCl salt (1.0 equiv) in DCE (0.1 M). Add DIPEA (1.0 equiv) and stir for 10 mins until clear.

-